6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-3H-imidazo[4,5-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-3-9-5-6(10-3)11-4(7)2-8-5/h2H,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMMZMFQRGHMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264787 | |
| Record name | 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91225-42-2 | |
| Record name | 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91225-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 2 Methyl 1h Imidazo 4,5 B Pyrazine
Strategic Approaches to the Imidazo[4,5-b]pyrazine Ring System Formation
The construction of the bicyclic imidazo[4,5-b]pyrazine core can be achieved through several strategic synthetic routes, primarily involving the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) structure.
A foundational and widely employed method for synthesizing the imidazo[4,5-b]pyrazine ring system is the cyclocondensation of a substituted pyrazine-2,3-diamine with a suitable one-carbon electrophile. To synthesize the target compound, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, the key starting material is 5-bromopyrazine-2,3-diamine (B1303637).
The synthesis of this diamine precursor can be accomplished from 2-amino-3,5-dibromopyrazine (B131937) via nucleophilic aromatic substitution, where one of the bromine atoms is displaced by an amino group. For instance, heating 2-amino-3,5-dibromopyrazine in an aqueous ammonia (B1221849) solution within a sealed tube can yield 5-bromopyrazine-2,3-diamine. chemicalbook.com
Once the diamine is obtained, the imidazole ring is formed through condensation with a carboxylic acid or its derivative, which provides the carbon atom at the 2-position of the final structure. To introduce the 2-methyl group, acetic acid is commonly used. The reaction typically proceeds by heating the diamine and acetic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, to drive the cyclization to completion. This reaction is analogous to the Phillips condensation for benzimidazole (B57391) synthesis.
Table 1: Cyclocondensation for this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
This approach is highly effective as it directly installs the desired substituents (bromo at position 6 and methyl at position 2) from the chosen precursors.
Beyond the classical cyclocondensation of diamines, other innovative methods have been developed to construct the imidazo[4,5-b]pyrazine core.
One such alternative involves a tandem reduction-cyclization sequence starting from nih.govorganic-chemistry.orgrsc.orgoxadiazolo[3,4-b]pyrazines (furazanopyrazines). nih.govresearchgate.net In this method, the oxadiazole ring is reduced in situ, typically using a reducing agent like iron (Fe) powder in an acidic medium. This reduction unmasks a diamino pyrazine intermediate, which is not isolated but immediately trapped by a carbon electrophile present in the reaction mixture. By using an orthoester, such as triethyl orthoacetate, the 2-methyl-substituted imidazole ring can be formed in a one-pot procedure, affording the desired imidazo[4,5-b]pyrazine derivatives in moderate to good yields. nih.govresearchgate.net
Another powerful strategy employs palladium catalysis. A regioselective palladium-catalyzed amidation reaction between a 2-chloro-3-aminopyrazine and a primary amide, followed by an in situ cyclization and dehydration, provides a facile, one-vessel synthesis of the imidazo[4,5-b]pyrazine scaffold. organic-chemistry.org The electron-deficient nature of the pyrazine ring can lead to faster reaction rates compared to analogous pyridine (B92270) systems. organic-chemistry.org This method offers a versatile route to N1-substituted imidazo[4,5-b]pyrazines, a substitution pattern that can be challenging to achieve through other methods. organic-chemistry.org
Regioselective Functionalization and Derivatization of this compound
The pre-functionalized core of this compound is primed for a variety of chemical transformations, allowing for the systematic exploration of its chemical space.
In the primary synthesis of this compound, the methyl and bromo groups are not typically added to a plain imidazo[4,5-b]pyrazine core. Instead, their presence is strategically predetermined by the choice of starting materials, as described in section 2.1.1.
Bromo Substituent : The bromine atom at the 6-position originates from the use of 5-bromopyrazine-2,3-diamine as the key precursor. This precursor is synthesized from a brominated pyrazine starting material. chemicalbook.com
Methyl Substituent : The methyl group at the 2-position is incorporated during the cyclization step. The reaction of the pyrazine diamine with acetic acid or an equivalent C2 synthon (like triethyl orthoacetate) directly installs the methyl group onto the newly formed imidazole ring. nih.govresearchgate.net
This precursor-based strategy ensures high regioselectivity, avoiding the potential for mixtures of isomers and side reactions that could occur with direct halogenation or methylation of the parent heterocycle.
With the core structure in hand, further functionalization can be achieved. Alkylation and arylation reactions are key transformations for creating derivatives.
N-Alkylation and N-Arylation : The imidazole portion of the molecule contains two nitrogen atoms (N1 and N3) that can potentially be alkylated or arylated. The reaction of this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base can lead to N-alkylation. nih.gov The regioselectivity of this reaction (N1 vs. N3) can be influenced by the reaction conditions and the steric and electronic properties of the substrate. N-methylation has been noted as a crucial modification in related series for modulating biological activity. nih.govresearchgate.net
C-Arylation : While the pyrazine ring is relatively electron-deficient, direct C-H arylation can be a powerful tool for functionalization. In related imidazo-heterocyclic systems, such as imidazo[4,5-b]pyridines, regioselective C2-arylation has been achieved via direct C-H functionalization using palladium catalysis, often requiring a protecting group on one of the imidazole nitrogens to direct the reaction. nih.gov Similar strategies could potentially be applied to the imidazo[4,5-b]pyrazine system to functionalize available carbon positions.
The bromine atom at the 6-position is a versatile synthetic handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This is one of the most powerful strategies for elaborating the this compound scaffold.
Table 2: Palladium-Catalyzed Reactions on the 6-Bromo Position
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | C-C | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, etc. |
| Buchwald-Hartwig Amination | Primary/secondary amines | C-N | Pd(OAc)₂ / RuPhos, BrettPhos, etc. |
| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI |
Suzuki-Miyaura Coupling : This reaction is highly effective for forming new carbon-carbon bonds by coupling the 6-bromo position with various aryl or heteroaryl boronic acids. beilstein-journals.orgmdpi.com This allows for the introduction of diverse aromatic systems, significantly expanding the structural diversity of the derivatives.
Buchwald-Hartwig Amination : The bromo substituent can be replaced with a variety of nitrogen-based nucleophiles, including primary and secondary amines, through this palladium-catalyzed C-N cross-coupling reaction. nih.gov This provides direct access to 6-amino-imidazo[4,5-b]pyrazine derivatives, which are common motifs in biologically active molecules. nih.gov
The ability to perform these transformations on the this compound intermediate makes it an exceptionally valuable building block in the synthesis of complex molecules for chemical and pharmaceutical research.
Innovative Synthetic Techniques Applied to Imidazo[4,5-b]pyrazine Synthesis
The synthesis of the imidazo[4,5-b]pyrazine scaffold, a privileged structure in medicinal chemistry, has evolved beyond classical condensation methods. Researchers are continuously developing novel strategies to improve efficiency, yield, and access to a wider variety of derivatives. One such innovative approach involves a tandem reduction-cyclization sequence starting from researchgate.netcrdeepjournal.orgresearchgate.netoxadiazolo[3,4-b]pyrazine precursors. researchgate.net This method provides a streamlined route to 2-substituted-imidazo[4,5-b]pyrazines.
The process begins with an in situ iron-mediated reduction of the oxadiazole moiety. This reduction generates a highly reactive diaminopyrazine intermediate, which is immediately trapped and cyclized with a suitable carbon electrophile, such as a selection of orthoesters. researchgate.net This technique has successfully afforded a range of imidazo[4,s-b]pyrazine derivatives with diverse substitutions at the 2, 5, and 6 positions in moderate to good yields. researchgate.net The key advantage of this methodology is its ability to access functionalized imidazo[4,5-b]pyrazines that are challenging to synthesize using traditional routes, which often involve the reaction of 1,2-diaminopyrazines with aggressive reagents like acid chlorides. researchgate.net
Table 1: Tandem Reduction-Cyclization for Imidazo[4,5-b]pyrazine Synthesis
| Starting Material | Reagents | Product | Yield |
|---|
| researchgate.netcrdeepjournal.orgresearchgate.netOxadiazolo[3,4-b]pyrazine | Fe, Orthoester | 2-Substituted-imidazo[4,5-b]pyrazine | Moderate to Good |
Phase Transfer Catalysis in Synthetic Routes for Derivatives
Phase Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. researchgate.net This methodology offers significant advantages, including the use of inexpensive and environmentally benign inorganic bases and solvents, milder reaction conditions, and often higher yields and selectivity. acsgcipr.org
While specific literature detailing the use of PTC for the primary ring formation of this compound is scarce, the technique is widely and effectively applied for the N-alkylation of nitrogen-containing heterocyclic compounds, which is a key step in producing diverse derivatives. Studies have demonstrated the successful N-alkylation of related heterocycles like imidazoles, pyrazoles, benzimidazoles, and imidazopyridines under PTC conditions. researchgate.netfabad.org.tr
The general mechanism for N-alkylation via PTC involves the deprotonation of the N-H group of the heterocycle by a base (like NaOH or K₂CO₃) in the aqueous phase. The phase-transfer catalyst then forms an ion pair with the resulting anion and shuttles it into the organic phase, where it reacts with an alkylating agent (e.g., an alkyl halide). crdeepjournal.org This approach avoids the need for strong, hazardous bases or anhydrous, polar aprotic solvents. Given the presence of reactive N-H protons in the imidazole ring of this compound, PTC presents a highly viable and efficient method for synthesizing its N-alkylated derivatives.
Table 2: Application of Phase Transfer Catalysis in N-Alkylation of Heterocycles
| Heterocycle | Alkylating Agent | Catalyst | Base | Conditions | Outcome |
|---|---|---|---|---|---|
| Pyrazole (B372694) | Various Alkyl Halides | Various | K₂CO₃ / NaOH | Solvent-free / Organic Solvent | High yields of N-alkylpyrazoles researchgate.net |
| Imide | Benzyl Bromide | TBAB | K₂CO₃ | Solvent-free | High catalytic effect researchgate.net |
TBAB: Tetrabutylammonium bromide
One-Pot Reaction Sequences for Enhanced Efficiency
A prominent one-pot method involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles (including pyrazines) with primary amides. This reaction is followed by an in situ cyclization and dehydration, all within a single vessel, to yield the fused imidazo[4,5-b]pyrazine ring system. The use of specific palladium catalysts and ligands, such as Me₄tBu-XPhos, in solvents like tert-butanol (B103910) has proven effective for a variety of substrates, affording the desired products in high yields. This approach offers a regioselective and facile route to substituted imidazo[4,5-b]pyrazines.
Another efficient one-pot approach is the condensation of a 2,3-diaminophenazine with various aromatic aldehydes. crdeepjournal.org While this specific example leads to a phenazine-fused system, the underlying principle of condensing a 1,2-diamine with an aldehyde is a fundamental and adaptable one-pot method for forming the imidazole ring onto a pyrazine backbone. crdeepjournal.org Furthermore, multicomponent reactions (MCRs) represent an advanced form of one-pot synthesis. An iodine-catalyzed three-component reaction of an aryl aldehyde, an aminopyrazine, and an isocyanide has been reported for the synthesis of related imidazo[1,2-a]pyrazine (B1224502) isomers, highlighting the potential of MCRs to rapidly build molecular complexity from simple precursors in a single operation.
Table 3: Examples of One-Pot Syntheses for Imidazo-Heterocycles
| Reaction Type | Substrates | Catalyst/Reagents | Product Class | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Amidation/Cyclization | 2-Chloro-3-aminopyrazine, Primary Amide | Pd catalyst, Me₄tBu-XPhos | Imidazo[4,5-b]pyrazine | |
| Condensation | 2,3-Diaminophenazine, Aromatic Aldehyde | - | 1H-Imidazo[4,5-b]phenazine | crdeepjournal.org |
Advanced Structural Elucidation and Solid State Analysis of 6 Bromo 2 Methyl 1h Imidazo 4,5 B Pyrazine Analogues
X-ray Crystallographic Investigations
X-ray crystallography has been employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
The title molecule, with the chemical formula C₇H₆BrN₃, crystallizes in the monoclinic P2₁/m space group. researchgate.net The asymmetric unit contains two independent molecules, both of which lie on a crystallographic mirror plane. researchgate.net This indicates a high degree of planarity within the fused ring system. The geometric parameters, such as bond lengths and angles, are consistent with the hybrid nature of the aromatic system.
Selected Geometric Parameters for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
| Parameter | Molecule A (Å/°) | Molecule B (Å/°) |
|---|---|---|
| Br1-C4 | 1.891(3) | 1.889(3) |
| N1-C2 | 1.378(4) | 1.381(4) |
| N1-C5 | 1.386(4) | 1.383(4) |
| N2-C2 | 1.327(4) | 1.328(4) |
| N3-C4 | 1.319(4) | 1.322(4) |
| C2-C6 | 1.481(4) | 1.483(4) |
| C3-C4 | 1.401(4) | 1.398(4) |
| C5-N3-C4 | 115.3(3) | 115.4(3) |
| N2-C2-N1 | 112.5(3) | 112.4(3) |
Data sourced from IUCrData (2016), 1, x160766. researchgate.net
The crystal structure of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine is stabilized by a network of intermolecular interactions. Notably, complementary pairs of N—H···N hydrogen bonds link the individual molecules into chains. researchgate.net Specifically, the N-H of the imidazole (B134444) ring of one molecule forms a hydrogen bond with a nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. These chains are further organized into ribbons through C—H···N interactions. researchgate.net
The asymmetric unit of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine contains two crystallographically independent molecules, labeled A and B. researchgate.net Both molecules are located on a mirror plane. The crystal packing is characterized by the formation of chains of alternating A and B molecules along the direction, which are held together by the aforementioned N—H···N and C—H···N hydrogen bonds. researchgate.net These chains then stack along the b-axis, facilitated by the offset π-π interactions, creating a layered structure. researchgate.net
High-Resolution Spectroscopic Characterization for Structural Assignment
While a full, published spectroscopic analysis for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is unavailable, the following sections describe the types of data that would be expected, with illustrative examples from related compounds where appropriate.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules in solution. For a compound like this compound, one would expect to observe specific signals corresponding to each unique proton and carbon environment.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~2.5 | Singlet |
| Pyrazine-H | ~8.0-8.5 | Singlet |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| CH₃ | ~15-25 |
| C-Br | ~110-120 |
| Aromatic/Heteroaromatic C | ~120-160 |
Note: The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
IR and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (imidazole) | 3100-3300 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-3000 |
| C=N stretch | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
Note: These are general ranges and the precise peak positions would need to be determined experimentally.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for the structural elucidation of novel compounds, providing essential information for molecular formula confirmation and offering insights into the molecule's fragmentation pathways under specific ionization conditions. For this compound and its analogues, mass spectrometry serves to verify the elemental composition and shed light on the stability of the heterocyclic core and the lability of its substituent groups.
Molecular Ion and Isotopic Pattern:
The molecular formula of this compound is C₆H₅BrN₄, with a monoisotopic mass of approximately 211.97 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by two mass-to-charge units (m/z) and having nearly equal intensities (an M+2 peak). The observation of this 1:1 ratio for the molecular ion peak and its fragments containing bromine is a definitive confirmation of the presence of a single bromine atom in the molecule.
While specific experimental mass spectra for this compound are not widely published in readily available literature, predicted mass spectrometry data provides valuable insights into its expected behavior under mass spectrometric analysis. The table below outlines the predicted collision cross-section (CCS) values for various adducts of a related isomer, 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine, which can be considered analogous for understanding the ionization behavior.
Interactive Data Table: Predicted Mass Spectrometry Data for 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 212.97704 | 131.3 |
| [M+Na]⁺ | 234.95898 | 147.5 |
| [M-H]⁻ | 210.96248 | 134.7 |
| [M+NH₄]⁺ | 230.00358 | 152.0 |
| [M+K]⁺ | 250.93292 | 136.7 |
| [M+H-H₂O]⁺ | 194.96702 | 130.5 |
| [M+HCOO]⁻ | 256.96796 | 151.7 |
| [M+CH₃COO]⁻ | 270.98361 | 147.5 |
Note: This data is for the isomer 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine and serves as a predictive model for the target compound.
Fragmentation Patterns:
The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several characteristic pathways, driven by the stability of the resulting fragment ions. The imidazo[4,5-b]pyrazine core is a relatively stable aromatic system, and its fragmentation can reveal information about the strength of the bonds within the heterocyclic structure and its substituents.
General fragmentation pathways for related heterocyclic systems often involve:
Loss of the bromine atom: A primary fragmentation step could be the cleavage of the C-Br bond, leading to a fragment ion corresponding to the [M-Br]⁺ species. This would result in the loss of the characteristic isotopic signature in this fragment.
Loss of a methyl group: The methyl group at the 2-position can be lost as a methyl radical (•CH₃), resulting in an [M-CH₃]⁺ ion.
Ring fragmentation: Subsequent fragmentation would likely involve the breakdown of the pyrazine (B50134) and imidazole rings. This can occur through the loss of small neutral molecules such as HCN (hydrogen cyanide) or N₂ (dinitrogen), which are common fragmentation products for nitrogen-containing heterocyclic compounds. For instance, studies on the fragmentation of 1,3,5-triazin-2-one derivatives have shown complex extrusion and ring-contraction processes. arkat-usa.org
Rearrangements: McLafferty-type rearrangements are possible if side chains with abstractable gamma-hydrogens are present, though this is not directly applicable to the parent compound this compound.
The study of fragmentation patterns in related fused heterocyclic systems, such as phthalazine-1,4-dione derivatives, also highlights the tendency for the loss of substituents followed by the systematic breakdown of the heterocyclic rings. raco.cat
Rational Design and Molecular Interaction Studies in Chemical Biology Applications
Imidazo[4,5-b]pyrazine as a Privileged Scaffold in Ligand Design
The imidazo[4,5-b]pyrazine core is recognized as a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to mimic these essential biological molecules, making it a versatile starting point for designing ligands for a wide array of biological targets. rjraap.comnih.govresearchgate.net This bioisosteric relationship means that imidazo[4,5-b]pyrazine derivatives can fit into the binding sites of enzymes and receptors that normally bind purines, such as kinases. rjraap.comnih.gov This inherent advantage has led to significant interest in developing these compounds for various therapeutic applications, particularly as inhibitors of protein kinases, which are crucial regulators of cell function. nih.govnih.govrjpbr.com The structure of the related imidazo[1,2-b]pyridazine (B131497) has also been highlighted as a privileged scaffold, with derivatives like the kinase inhibitor ponatinib (B1185) demonstrating clinical success. nih.gov
The versatility of the imidazo[4,5-b]pyridine scaffold, a close analogue, further underscores the value of this heterocyclic system. rjraap.comrjpbr.com Its structural resemblance to purines has sparked extensive biological investigation, leading to the development of compounds with potential as anti-cancer and antimicrobial agents. nih.govmdpi.com The core structure provides a rigid framework that can be chemically modified at multiple positions, allowing for the fine-tuning of its biological activity and physicochemical properties. researchgate.net This adaptability is a key characteristic of a privileged scaffold, enabling the creation of large libraries of compounds for screening against diverse biological targets.
Computational Modeling of Molecular Recognition and Binding Modes
Computational methods are indispensable tools for predicting and understanding how a ligand like 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine might interact with a target protein at the molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For imidazo[4,5-b]pyrazine and its analogues, docking studies have been instrumental in predicting their binding modes within the ATP-binding pocket of various kinases. nih.govnih.govnih.gov For instance, docking analyses performed on a series of imidazo[4,5-b]pyrazine derivatives targeting the c-Met kinase helped to elucidate their binding mode and rationalize their structure-activity relationships. nih.gov Similarly, studies on related imidazo[4,5-b]pyridine inhibitors of Aurora kinases have used docking to understand how these compounds fit into the active site. nih.govnih.gov
These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. rsc.org For example, docking studies of imidazo[1,2-a]pyrazine (B1224502) derivatives targeting Leishmania casein kinase 1 (L-CK1.2) highlighted a crucial hydrogen bond with a leucine (B10760876) residue in the ATP-binding site. rsc.org Docking simulations of imidazo[4,5-b]phenazine derivatives with Topoisomerase I and IIα suggested that their polycyclic scaffold stacks between DNA base pairs, stabilizing the enzyme-DNA complex. Such predictions are vital for the rational design of more potent and selective inhibitors.
The analysis of docking results and X-ray crystal structures reveals the specific amino acid residues that are critical for ligand binding. For inhibitors based on the imidazo[4,5-b]pyridine scaffold, a consistent binding motif involves the formation of hydrogen bonds with residues in the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. nih.govnih.gov Specifically, the pyridine (B92270) nitrogen and the imidazole (B134444) NH group of the scaffold often interact with the backbone of an alanine (B10760859) residue (Ala213 in Aurora-A) in this hinge region. nih.govnih.gov
Beyond the hinge, other interactions contribute to binding affinity and selectivity. Substituents on the imidazopyrazine core can form additional contacts with other parts of the binding site, such as the P-loop (phosphate-binding loop). nih.gov For example, crystal structures of imidazo[4,5-b]pyridine-based inhibitors bound to Aurora-A show that substituents at the C7 position can make van der Waals contacts with residues like Val147 and Gly142 in the P-loop. nih.gov Understanding these interactions is crucial for designing derivatives that can exploit specific features of the binding site architecture to achieve higher potency and selectivity. nih.govnih.gov
Strategic Derivatization for Modulating Specific Biological Targets (e.g., Kinases, Enzymes)
Building on the structural insights from computational modeling and crystallography, chemists can strategically modify the lead compound to improve its properties.
Structure-Activity Relationship (SAR) studies involve systematically synthesizing and testing a series of related compounds to determine how specific chemical modifications affect their biological activity. researchgate.netnih.govnih.gov This process is central to optimizing a hit compound into a potent and selective drug candidate. For imidazo[4,5-b]pyrazine derivatives, SAR studies have been conducted to improve their inhibitory activity against targets like the c-Met kinase. nih.gov
These studies explore how changing substituents at various positions on the imidazo[4,5-b]pyrazine ring impacts potency. For example, in a series of imidazo[4,5-b]pyridine derivatives, modifications at the C7 position with different pyrazole (B372694) groups led to distinct binding modes and potencies against Aurora-A kinase. nih.gov The data gathered from these systematic modifications allow researchers to build a comprehensive picture of the chemical features required for optimal activity.
Table 1: Illustrative SAR Data for Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases
| Compound ID | R-Group at C7 | Aurora-A IC₅₀ (μM) | Aurora-B IC₅₀ (μM) |
| 1a | 4-chlorobenzylpiperazine | 0.0075 (Kd) | 0.048 (Kd) |
| 28c | 4-amino-N-phenylbenzamide | 0.015 | 1.80 |
| 40f | (structure not specified) | 0.012 | 0.908 |
Note: Data is compiled from related imidazo[4,5-b]pyridine series to illustrate the principles of SAR. IC₅₀ and Kd (dissociation constant) are measures of inhibitory potency. Lower values indicate higher potency. Data sourced from references acs.orgacs.org.
A major challenge in drug design, particularly for kinase inhibitors, is achieving selectivity for the intended target over other closely related proteins. rsc.org Strategic derivatization can exploit subtle differences in the amino acid composition of binding sites to enhance selectivity. nih.gov For Aurora kinases, the ATP-binding pocket of Aurora-A differs from Aurora-B at three key positions (L215, T217, and R220). nih.govacs.org
By designing imidazo[4,5-b]pyridine derivatives with substituents at the C7 position that specifically interact with these non-conserved residues, researchers have successfully created inhibitors that are highly selective for Aurora-A over Aurora-B. nih.govacs.org For example, it was proposed that the interaction of a sulfonamide group with the threonine residue (Thr217) in Aurora-A contributes to its selective inhibition, as a steric clash would occur with the corresponding glutamate (B1630785) residue in Aurora-B. nih.gov This molecular-level understanding of selectivity determinants is critical for developing safer and more effective targeted therapies. rsc.org
Development of Molecular Probes for Biological System Interrogation
Molecular probes are essential tools for visualizing and quantifying biological molecules and events in real-time. The development of probes based on the this compound core is guided by principles of medicinal chemistry and biophysics to achieve the desired functionality.
The successful design of a molecular probe hinges on its ability to bind to its intended biological target with high affinity and specificity. For probes derived from this compound, several structural features are critical in dictating these properties. The imidazo[4,5-b]pyrazine core itself serves as a versatile scaffold that can be systematically modified to optimize interactions with a target protein.
The bromine atom at the 6-position is a key functional group that can be exploited for several purposes. Its electron-withdrawing nature can influence the electronic properties of the heterocyclic ring system, potentially modulating binding interactions. Furthermore, the bromo-substituent provides a reactive handle for introducing a variety of other functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of a wide chemical space to enhance affinity and selectivity. For instance, the introduction of larger, more complex moieties at this position can be used to probe for specific pockets or channels within a target protein's binding site.
The methyl group at the 2-position also plays a significant role. It can contribute to hydrophobic interactions within the binding site and its size and orientation can be critical for fitting into specific sub-pockets. Modification or replacement of this methyl group with other alkyl or aryl groups can be a strategy to fine-tune the selectivity of the probe for different but related protein targets.
The nitrogen atoms within the imidazo[4,5-b]pyrazine ring system are crucial for forming hydrogen bonds with the target protein. These interactions are often fundamental to achieving high binding affinity. The specific arrangement of hydrogen bond donors and acceptors in the scaffold mimics the hydrogen bonding patterns of endogenous ligands, such as ATP, making this scaffold particularly well-suited for targeting ATP-binding sites in kinases.
Table 1: Key Structural Features of this compound and Their Roles in Molecular Probe Design
| Structural Feature | Position | Potential Role in Probe Design |
| Imidazo[4,5-b]pyrazine Core | - | Rigid scaffold for presenting functional groups; mimics endogenous ligands. |
| Bromine Atom | 6 | Influences electronics; provides a handle for chemical modification. |
| Methyl Group | 2 | Participates in hydrophobic interactions; can be modified to tune selectivity. |
| Ring Nitrogen Atoms | 1, 3, 5, 8 | Act as hydrogen bond donors and acceptors for target interaction. |
Understanding how a molecular probe modulates the function of its target at a molecular level is critical for interpreting experimental results. For probes derived from the this compound scaffold, a primary mechanism of action is often the competitive inhibition of ATP-binding sites within protein kinases.
Protein kinases play a central role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. The ATP-binding pocket of kinases is a highly conserved structural motif, but subtle differences between kinases can be exploited to achieve selective inhibition. The imidazo[4,5-b]pyrazine core is well-suited to fit into this pocket.
Molecular docking studies and X-ray crystallography of related imidazo-fused heterocyclic inhibitors bound to kinases have provided detailed insights into their binding modes. Typically, the heterocyclic core forms key hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine (B156593) ring of ATP.
For a probe based on this compound, the nitrogen atoms at positions 1 and 3 are predicted to be key hydrogen bond donors and acceptors, respectively, forming critical interactions with the backbone of the hinge region. The 2-methyl group would likely be oriented towards a hydrophobic pocket within the active site. The substituent at the 6-position, introduced via the bromine handle, can extend into the solvent-exposed region or into other nearby sub-pockets, further enhancing affinity and providing a site for the attachment of reporter groups, such as fluorophores or biotin, without disrupting the core binding interactions.
The modulation of the target kinase's activity by the probe can be quantified through various biochemical assays. These assays measure the inhibition of the kinase's catalytic activity in the presence of the probe. By determining the concentration of the probe required to inhibit the kinase by 50% (the IC50 value), the potency of the probe can be established. Comparing the IC50 values across a panel of different kinases allows for the assessment of the probe's selectivity.
Table 2: Predicted Interactions of a this compound-based Probe in a Kinase ATP-Binding Pocket
| Probe Moiety | Predicted Interaction | Target Region in Kinase |
| Imidazo[4,5-b]pyrazine N1-H | Hydrogen bond donor | Hinge region backbone |
| Imidazo[4,5-b]pyrazine N3 | Hydrogen bond acceptor | Hinge region backbone |
| 2-Methyl group | Hydrophobic interaction | Hydrophobic pocket |
| 6-Substituent | Van der Waals / polar interactions | Solvent-exposed region / specific sub-pockets |
Advanced Materials Science Applications and Other Applied Chemical Research
Exploration of Imidazo[4,5-b]pyrazine Derivatives in Functional Materials
The fused heterocyclic system of imidazo[4,5-b]pyrazine, characterized by its π-conjugated structure, is a key feature for its application in functional materials. While research specifically detailing 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine in Organic Light-Emitting Devices (OLEDs) is nascent, the broader class of imidazopyridine and imidazopyrazine derivatives has shown significant promise. These compounds are considered valuable for creating functionalized π-conjugated materials. nih.gov
The development of new fluorophores is crucial for biomedical research and applications like bioimaging. nih.gov Polycyclic fused systems with planar, conjugated structures often exhibit relevant photophysical properties, making them suitable as phosphors in optoelectronics. nih.gov For instance, certain benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures have been synthesized and shown to have unique optical properties, including deep blue emission in aggregated and solid states, which is a valuable characteristic for OLED applications. nih.gov Similarly, derivatives of carbazole (B46965) and diphenyl imidazole (B134444) have been successfully tested as fluorescent emitters in OLEDs, producing deep-blue light with high efficiency. mdpi.com Palladium-catalyzed synthesis methods have been developed to create imidazo[4,5-b]pyrazine derivatives with specific opto-electronic properties. nih.gov The inherent fluorescence of the imidazo[1,2-a]pyridine (B132010) scaffold, a related structure, is attributed to its π-conjugated bicyclic system, which can be tuned by adding different substituents. ijrpr.com These findings suggest that the this compound scaffold possesses the fundamental electronic and structural characteristics necessary for development into advanced functional materials for optoelectronic applications.
Application in Corrosion Inhibition Studies for Metal Protection
A significant area of applied research for imidazo[4,5-b]pyrazine derivatives is in the protection of metals from corrosion, particularly for mild steel in acidic environments. najah.edutandfonline.com The effectiveness of these organic compounds as corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, a process influenced by the presence of heteroatoms (like nitrogen) and π-electrons in their structure. researchgate.net
Research has specifically investigated a compound closely related to the subject of this article, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1), as a corrosion inhibitor for mild steel in a 1.0 M hydrochloric acid (HCl) solution. najah.edu Studies using gravimetric measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) confirmed that P1 is an efficient, mixed-type corrosion inhibitor. najah.edu Its inhibition efficiency was found to increase with higher concentrations of the compound in the acidic solution. najah.edu The adsorption of this molecule onto the mild steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a protective monolayer on the surface, blocking corrosive agents. najah.edu
Another closely related compound, 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (P2), has also been studied for its corrosion inhibition properties on mild steel in 1M HCl. researchgate.net Similar to P1, P2 was found to be a mixed-type inhibitor whose efficiency increased with concentration and its adsorption also obeyed the Langmuir isotherm. researchgate.net The presence of heteroatoms and π-bonds in these molecules allows for their adsorption onto the metal surface, forming a protective film that reduces the rate of corrosion. researchgate.net
Below is a data table compiled from studies on pyridine (B92270) derivatives, illustrating the typical relationship between inhibitor concentration and protective efficiency.
| Inhibitor Concentration (M) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) | Surface Coverage (θ) |
|---|---|---|---|
| Blank (0) | 1.123 | - | - |
| 0.0001 | 0.449 | 60.0 | 0.600 |
| 0.0005 | 0.115 | 89.7 | 0.897 |
| 0.001 | 0.083 | 92.6 | 0.926 |
| 0.005 | 0.004 | 99.6 | 0.996 |
Table 1: Representative data showing the effect of increasing inhibitor concentration on corrosion rate and inhibition efficiency for mild steel in an acidic medium. Data adapted from studies on pyridine derivatives. chemmethod.com
Catalytic Roles and Ligand Design in Transition Metal Chemistry
The imidazo[4,5-b]pyrazine scaffold is a versatile building block in coordination chemistry, primarily due to the presence of multiple nitrogen atoms which can act as electron-pair donors (Lewis bases). researchgate.net These nitrogen atoms, particularly the imine nitrogen of the imidazole ring, can bind to transition metal ions to form stable coordination complexes. researchgate.net This makes this compound and its derivatives excellent candidates for ligand design in catalysis and materials science.
The field of coordination chemistry is crucial for developing new compounds for diagnostic and therapeutic medicine, where the choice of ligand and metal is key. mdpi.com Imidazo[4,5-b]pyridine derivatives have been shown to act as versatile ligands, with studies revealing their coordination chemistry with various biologically relevant metal dications. researchgate.net The imidazole nitrogen typically serves as the primary binding site. researchgate.net For example, ruthenium(III) complexes with various pyrazine (B50134) derivatives have been synthesized and characterized, demonstrating stable octahedral geometries. rsc.org
The ability to form complexes with transition metals opens up possibilities for catalytic applications. For instance, a gold complex containing an imidazolyl ring has been used as an efficient bifunctional catalyst for the one-pot synthesis of pyridine derivatives. researchgate.net The design of ligands based on the pyrazine structure has been explored for their coordinating ability with first-row transition metals, leading to the development of new coordination compounds with potential biological activity. mdpi.comrsc.org The structural and electronic properties of the this compound core, with its defined arrangement of nitrogen atoms, allow it to act as a chelating ligand, potentially forming stable, multi-dentate complexes with metal ions, which is a highly desirable feature in the design of specialized catalysts.
Future Perspectives and Interdisciplinary Research Directions
Integration of Artificial Intelligence and Machine Learning in Imidazo[4,5-b]pyrazine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of imidazo[4,5-b]pyrazine-based compounds. ijprajournal.com These technologies can analyze vast and complex biological datasets to identify novel drug targets, predict compound interactions, and accelerate the entire drug discovery pipeline. ijprajournal.comnih.gov
For derivatives such as 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, ML algorithms can be trained on datasets of known compounds to build Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These models learn the complex relationship between a molecule's chemical structure and its biological activity, enabling the prediction of a new molecule's potency and other properties before it is even synthesized. nih.govyoutube.com This predictive power helps researchers focus on candidates with a higher probability of success, significantly reducing the time and cost associated with drug development. nih.gov
Generative AI, in particular, holds immense promise. youtube.com These advanced models can design entirely new molecules, like analogues of this compound, that are optimized for specific properties such as high potency against a target, selectivity, and favorable metabolic profiles. youtube.com By leveraging machine learning to understand human biology at different scales—from cellular systems to patient data—researchers can identify high-confidence genetic interventions and then design molecules to modulate those specific targets. youtube.com
High-Throughput Synthesis and Screening Methodologies for Novel Analogues
The rapid generation and evaluation of new chemical entities are critical for efficient drug discovery. rsc.org Modern synthetic methodologies are providing the tools needed to quickly create large libraries of functionalized heterocyclic compounds, expanding the accessible drug-like chemical space. rsc.org For the imidazo[4,5-b]pyrazine scaffold, several innovative synthetic strategies have been developed that are amenable to high-throughput approaches.
Recent advancements include palladium-catalyzed amidation and cross-coupling reactions, which offer a quick and efficient route to a variety of substituted imidazo[4,5-b]pyrazines. mdpi.comorganic-chemistry.org For instance, a Pd-catalyzed amide coupling provides facile access to derivatives with substitutions at the N1 and C2 positions. mdpi.comorganic-chemistry.org Another approach involves a one-pot, three-component condensation reaction using an iodine catalyst, which is cost-effective, eco-friendly, and produces highly functionalized imidazopyrazine derivatives in excellent yields. rsc.orgnih.gov A method to convert rsc.orgnih.govnih.govoxadiazolo[3,4-b]pyrazines into 2-substituted-imidazo[4,5-b]pyrazines has also been developed, further diversifying the available synthetic routes. nih.gov
These advanced synthesis methods, when paired with high-throughput screening (HTS) assays, allow for the rapid evaluation of large compound libraries. For example, the cytotoxic activities of newly synthesized imidazo[4,5-b]phenazines were evaluated against a panel of cancer cell lines to quickly identify promising candidates. researchgate.net Similarly, HTS assays using viral replicons have been used to identify potent antiviral compounds from imidazole (B134444) derivatives. youtube.com Such methodologies are crucial for exploring the structure-activity relationships (SAR) of analogues related to this compound, leading to the optimization of lead compounds. nih.gov
Table 1: Modern Synthetic Routes for Imidazo[4,5-b]pyrazine Analogues
| Synthetic Method | Key Reagents/Catalysts | Key Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Amidation | Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)), specific ligands (e.g., XantPhos) | Provides quick access to N1 and C2 substituted products in good yields. | mdpi.comorganic-chemistry.org |
| Iodine-Catalyzed Three-Component Reaction | Iodine, aryl aldehydes, 2-aminopyrazine, tert-butyl isocyanide | Cost-effective, eco-friendly, one-pot synthesis with excellent yields. | rsc.orgnih.gov |
| Tandem Reduction-Cyclization | Iron (Fe), Yb(OTf)3, from rsc.orgnih.govnih.govoxadiazolo[3,4-b]pyrazine precursors | Generates 2-substituted-imidazo[4,5-b]pyrazines and new mitochondrial uncouplers. | nih.gov |
| Microwave-Enhanced Cross-Coupling | Palladium catalysts, arylboronic acids | Enables rapid derivatization of the imidazo[4,5-b]pyridine core with excellent yields. | mdpi.com |
Advancements in Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding how a compound like this compound interacts within a biological system requires sophisticated analytical tools. Advancements in spectroscopic and imaging techniques are providing unprecedented, real-time insights into these processes.
Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR are fundamental for characterizing the structure of newly synthesized analogues. nih.gov Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is used to study the coordination chemistry of imidazo[4,5-b]pyridine-based molecules with biologically relevant metal ions. mdpi.com Furthermore, fluorescence spectroscopy has been employed to investigate the photophysical properties of new imidazo[1,2-a]pyrazine (B1224502) derivatives, which can be influenced by substitutions on the aryl ring. rsc.org
In the realm of cellular analysis, advanced imaging techniques are transformative. For example, Nano Secondary Ion Mass Spectrometry (nanoSIMS) technology was used to observe the unexpected nuclear localization of an imidazo[4,5-b]pyridine derivative. nih.govgeneseo.eduinstitut-curie.org This high-resolution imaging technique allows for the visualization of the subcellular distribution of a compound, providing crucial information that can be correlated with its biological activity and potential mechanisms of action. nih.gov Such imaging capabilities are vital for understanding the cellular journey and target engagement of this compound and its future analogues.
Computational Biology for Deeper Insights into Molecular Mechanisms
Computational biology and molecular modeling have become indispensable tools for rational drug design. nih.gov For the imidazo[4,5-b]pyrazine scaffold, these methods provide deep insights into the molecular mechanisms of action and guide the synthesis of more potent and selective inhibitors.
Molecular docking is a widely used technique to predict the binding orientation of a ligand within the active site of a target protein. nih.govnih.gov Studies on imidazo[4,5-b]pyrazine and imidazo[4,5-b]pyridine derivatives have successfully used docking to elucidate binding modes with various protein kinases, such as c-Met and Aurora A kinase, and to understand inhibitor-receptor interactions. nih.govnih.gov For example, docking studies of imidazopyridine derivatives with the DprE1 enzyme, a target for tuberculosis, helped to rationalize their antitubercular activity and guide further optimization. nih.gov
Beyond simple docking, more advanced computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are being applied. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for Aurora A kinase inhibitors based on imidazo[4,5-b]pyridine derivatives. nih.gov These models generate 3D contour maps that highlight the key structural features required for potent activity, offering a roadmap for designing new analogues with significantly improved potencies. nih.gov Applying these computational approaches to this compound can illuminate its binding mechanisms and accelerate the development of optimized derivatives.
Table 2: Application of Computational Models in Imidazopyridine Research
| Computational Model | Target | Key Findings/Predictions | Reference |
|---|---|---|---|
| Molecular Docking | c-Met Kinase | Elucidated the binding mode of imidazo[4,5-b]pyrazine derivatives, aiding SAR investigation. | nih.gov |
| Molecular Docking | DprE1 (Tuberculosis) | Revealed binding modes for novel imidazo[4,5-b]pyridine derivatives, showing good docking scores. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Aurora A Kinase | Generated models with high predictive power (r² > 0.97) and identified key structural requirements for activity. | nih.gov |
| Density Functional Theory (DFT) | Metal Dications (Ca, Mg, Zn, Cu) | Elucidated electronic structures and thermodynamic stabilities, identifying the primary binding site. | mdpi.com |
Synergistic Approaches in Academic-Industrial Collaborations for Compound Exploration
The exploration and development of novel compounds like this compound are increasingly benefiting from synergistic collaborations between academic and industrial research sectors. acs.orgresearchgate.net These partnerships create a powerful symbiosis where the high-risk, curiosity-driven research of academia is combined with the resources, focused expertise, and development capabilities of industry. researchgate.netchemistryviews.org
Industrial partners gain access to cutting-edge research and innovative synthetic methodologies, which can significantly accelerate drug discovery programs. rsc.orgacs.org Academia, in turn, receives opportunities to apply theoretical concepts to real-world challenges, enhancing the impact of their research and providing invaluable training for students in industrially relevant problems. acs.orgresearchgate.net
Such collaborations are particularly vital for developing new platform technologies, like novel synthetic routes or screening assays, that can then be applied to specific compound families such as imidazo[4,5-b]pyrazines. acs.org The successful translation of a promising compound from a laboratory discovery to a potential therapeutic requires a transdisciplinary effort that bridges chemistry, biology, and medicine—a continuum that is best navigated through joint academic-industrial efforts. researchgate.netnih.gov These partnerships are essential for maximizing the therapeutic potential of heterocyclic scaffolds and ensuring that promising discoveries are efficiently developed for the benefit of society. researchgate.net
Q & A
Q. What are the preferred synthetic routes for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine, and how can intermediates be optimized?
Solid-phase synthesis methodologies, such as tandem reactions of isothiocyanate-terminated resins with o-bromo-2-aminopyrazines, enable efficient cyclization to form the imidazo-pyrazine core . Subsequent Suzuki coupling at the C6 position (using bromine as a leaving group) allows diversification of substituents, as demonstrated in related c-Met inhibitor syntheses . Optimization involves controlling reaction temperatures (80–120°C) and using Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives.
Q. Which analytical techniques are critical for structural characterization of this compound?
X-ray crystallography remains the gold standard for resolving imidazo-pyrazine structures. The SHELX suite (e.g., SHELXL) is widely used for refining high-resolution data, particularly for handling twinned crystals or disorder in methyl/bromo substituents . Complementary techniques include:
- ¹H/¹³C NMR : Key for confirming regiochemistry (e.g., methyl at C2 vs. C6).
- HRMS : To verify molecular weight (expected m/z: ~226.03 [M+H]⁺).
Q. How does the bromine substituent influence reactivity in derivatization?
The C6 bromine acts as a versatile leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura for aryl/heteroaryl introduction) or nucleophilic substitutions. For example, in c-Met inhibitor development, bromine at C6 is replaced with pyridyl or indole groups via Pd-catalyzed couplings to enhance target binding . Electrophilic substitutions (e.g., alkylation at the imidazole NH) require careful pH control to avoid ring decomposition .
Advanced Research Questions
Q. What role does this compound play in kinase inhibitor design, particularly for c-Met?
6-Bromo-2-methyl-imidazo-pyrazine derivatives serve as scaffolds for selective c-Met inhibitors. The methyl group at C2 enhances steric complementarity with the kinase’s hydrophobic pocket, while bromine at C6 allows modular functionalization to improve potency. For example, replacing bromine with spiro[indoline-3,4'-piperidine]-2-one via Suzuki coupling increased c-Met inhibition (IC₅₀ < 10 nM in glioma models) . Structural analogs like volitinib (a triazolopyrazine) highlight the importance of fused heterocycles in achieving clinical efficacy .
Q. How can computational methods guide the optimization of imidazo-pyrazine derivatives?
Density functional theory (DFT) calculations predict electron-density distributions, aiding in understanding regioselectivity in cross-couplings. Molecular docking (e.g., using AutoDock Vina) with c-Met’s ATP-binding domain (PDB: 3LQ8) helps identify optimal substituent configurations. For instance, methyl groups at C2 reduce torsional strain, while bulky C6 substituents improve hydrophobic interactions . QSAR models further correlate substituent polarity (e.g., logP) with cellular permeability .
Q. How should researchers address contradictions in crystallographic or spectroscopic data?
Discrepancies in crystallographic data (e.g., unexpected bond angles) may arise from disorder or twinning. SHELXL’s robust refinement tools (e.g., TWIN/BASF commands) can model these anomalies . For NMR, overlapping signals (common in aromatic regions) require advanced techniques like COSY or NOESY to resolve. Cross-validating with IR (e.g., confirming NH stretches at ~3200 cm⁻¹) ensures structural consistency .
Q. What in vitro/in vivo models are suitable for evaluating biological activity?
- In vitro : c-Met kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) using recombinant enzymes.
- Cell-based : Proliferation assays in c-Met-dependent lines (e.g., HGF-stimulated U87MG glioblastoma).
- In vivo : Subcutaneous xenograft models (e.g., athymic nude mice with NCI-H441 tumors) to assess tumor growth inhibition. Dose optimization (e.g., 10–50 mg/kg oral) and PK/PD studies (plasma t½, AUC) are critical for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
